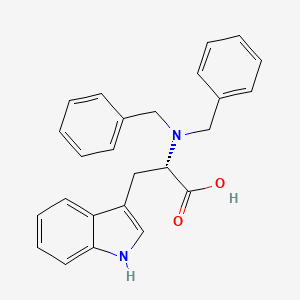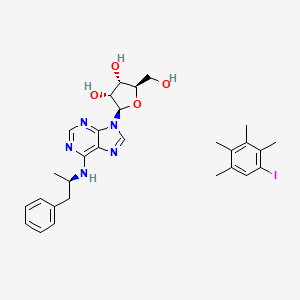
Hydroxy(1H-imidazol-4-yl)methanesulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy(1H-imidazol-4-yl)methanesulfinic acid is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(1H-imidazol-4-yl)methanesulfinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable sulfinic acid derivative. The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy(1H-imidazol-4-yl)methanesulfinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: The sulfinic acid moiety can be reduced to a sulfide under appropriate conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted imidazole derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Hydroxy(1H-imidazol-4-yl)methanesulfinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving imidazole derivatives.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific functional properties.
Mécanisme D'action
The mechanism by which Hydroxy(1H-imidazol-4-yl)methanesulfinic acid exerts its effects depends on its interaction with molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. The hydroxy and sulfinic acid groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Hydroxy(1H-imidazol-4-yl)methanesulfinic acid can be compared with other imidazole derivatives such as:
Histidine: An essential amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections caused by anaerobic bacteria and protozoa.
Omeprazole: A proton pump inhibitor with an imidazole core, used to treat acid-related disorders.
Propriétés
Formule moléculaire |
C4H6N2O3S |
|---|---|
Poids moléculaire |
162.17 g/mol |
Nom IUPAC |
hydroxy(1H-imidazol-5-yl)methanesulfinic acid |
InChI |
InChI=1S/C4H6N2O3S/c7-4(10(8)9)3-1-5-2-6-3/h1-2,4,7H,(H,5,6)(H,8,9) |
Clé InChI |
DYGPBCPDMQUGQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)C(O)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)
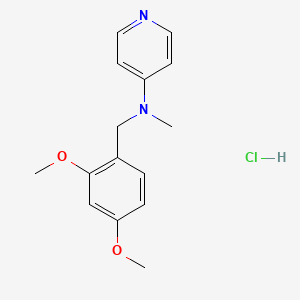
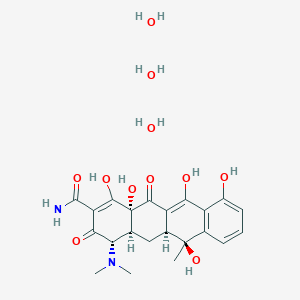
![(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride](/img/structure/B12827964.png)
![2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12827968.png)
![N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B12827973.png)
![Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12827981.png)
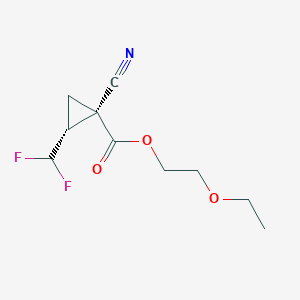
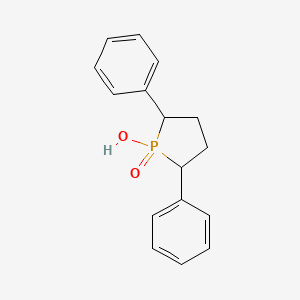
![5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole](/img/structure/B12828003.png)
![[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12828011.png)
